molecular formula C10H13B B1210543 1-Bromo-4-tert-butylbenzene CAS No. 3972-65-4

1-Bromo-4-tert-butylbenzene

Cat. No. B1210543
M. Wt: 213.11 g/mol
InChI Key: XHCAGOVGSDHHNP-UHFFFAOYSA-N
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Patent
US07094778B2

Procedure details

To a suspension of 0.85 g (34.6 mmole) magnesium turnings in 25 mL tetrahydrofuran was added 5 mL of a solution of 5 g (28.8 mmole) 1-bromo-4-tert-butylbenzene in 25 mL tetrahydrofuran. One iodine crystal and 1,2-dibromoethane (0.3 mL) was added and the mixture was heated to reflux to initiate the reaction. The rest of the 1-bromo-4-tert-butylbenzene solution was then added dropwise and the reaction mixture was stirred at room temperature for 1 hr. The remaining magnesium was allowed to settle and the supernatant was added in portions to a cooled, previously prepared mixture of 8 g (27.4 mmole) ((S)-1-methyl-2-morpholin-4-yl-2-oxoethyl)-carbamic acid benzyl ester n in 30 mL tetrahydrofuran and 30 mL (60 mmole) 2M isopropylmagnesium chloride in diethyl ether. The reaction mixture was stirred at room temperature for 16 hrs. The mixture was then added to a well-stirred mixture of 100 mL 5% hydrochloric acid and crushed ice. The mixture was extracted with two 50 mL portions ethyl acetate. The organic phase was washed with 25 mL saturated sodium chloride, dried (magnesium sulfate) and concentrated under reduced pressure. (S)-2-(4-tert-Butylphenyl)-1-methyl-2-oxoethyl]-carbamic acid benzyl ester o was isolated as a solid, 9.2 g. m.p. 156–158° C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.3 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
8 g
Type
reactant
Reaction Step Eight
Quantity
30 mL
Type
solvent
Reaction Step Eight
Quantity
30 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].BrC1C=CC(C(C)(C)C)=CC=1.II.BrCCBr.[CH2:19]([O:26][C:27](=[O:39])[NH:28][C@@H](C)C(N1CCOCC1)=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.C([Mg]Cl)(C)C.Cl>O1CCCC1.C(OCC)C>[CH2:19]([O:26][C:27](=[O:39])[NH2:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.85 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrCCBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Eight
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(N[C@H](C(=O)N1CCOCC1)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with two 50 mL portions ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 25 mL saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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